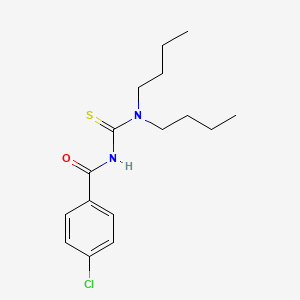
N-Nitro-N''-(4-nitrophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitro-N’'-(4-nitrophenyl)guanidine is a compound that belongs to the guanidine family. Guanidines are known for their significant roles in various biological functions and are often found in natural products, pharmaceuticals, and biochemical processes . This compound, in particular, is characterized by the presence of nitro groups attached to the guanidine structure, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitro-N’'-(4-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloylguanidines . This method provides a straightforward and efficient route to diverse guanidines with yields up to 81% under mild conditions . Another method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water .
Industrial Production Methods: Industrial production of guanidines, including N-Nitro-N’'-(4-nitrophenyl)guanidine, often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: N-Nitro-N’'-(4-nitrophenyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of nitro groups makes it susceptible to reduction reactions, which can convert the nitro groups to amino groups under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions of N-Nitro-N’'-(4-nitrophenyl)guanidine include reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like sodium borohydride . Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide .
Major Products Formed: The major products formed from the reactions of N-Nitro-N’'-(4-nitrophenyl)guanidine depend on the specific reaction conditions. For example, reduction reactions typically yield amino derivatives, while oxidation reactions can lead to the formation of nitroso or other oxidized products .
Applications De Recherche Scientifique
N-Nitro-N’'-(4-nitrophenyl)guanidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, guanidines are known for their role in various biochemical processes and are used in the development of pharmaceuticals . Industrially, guanidines serve as valuable scaffolds in organocatalysis and as precursors for the synthesis of heterocycles .
Mécanisme D'action
The mechanism of action of N-Nitro-N’'-(4-nitrophenyl)guanidine involves its interaction with molecular targets and pathways in biological systems. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules . The guanidine functionality is known to play key roles in various biological functions, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Nitro-N’‘-(4-nitrophenyl)guanidine include other N,N’-disubstituted guanidines, such as N,N’-dimethylguanidine and N,N’-diethylguanidine . These compounds share the guanidine core structure but differ in their substituents, which can influence their reactivity and applications.
Uniqueness: What sets N-Nitro-N’'-(4-nitrophenyl)guanidine apart from other guanidines is the presence of nitro groups attached to the phenyl ring. These nitro groups can significantly alter the compound’s chemical properties, making it more reactive in certain types of reactions and potentially expanding its range of applications .
Propriétés
Numéro CAS |
138416-39-4 |
|---|---|
Formule moléculaire |
C7H7N5O4 |
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
1-nitro-2-(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7N5O4/c8-7(10-12(15)16)9-5-1-3-6(4-2-5)11(13)14/h1-4H,(H3,8,9,10) |
Clé InChI |
XOGPBHSLWLPUDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(N)N[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)




![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)

![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)

![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)


